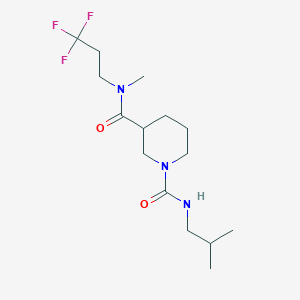
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a research chemical with the molecular formula C15H26F3N3O2 and a molecular weight of 337.38. This compound is known for its utility in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with isobutyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N1-Isobutyl-N3-methylpiperidine-1,3-dicarboxamide: Lacks the trifluoropropyl group, resulting in different chemical properties.
N1-Isobutyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is unique due to the presence of both the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H26F3N3O2 |
|---|---|
Peso molecular |
337.38 g/mol |
Nombre IUPAC |
3-N-methyl-1-N-(2-methylpropyl)-3-N-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C15H26F3N3O2/c1-11(2)9-19-14(23)21-7-4-5-12(10-21)13(22)20(3)8-6-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,23) |
Clave InChI |
LLLDTDCRAXIZJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)N1CCCC(C1)C(=O)N(C)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















